molecular formula C9H7ClFN B11909469 6-Chloro-4-fluoro-2-methyl-1H-indole

6-Chloro-4-fluoro-2-methyl-1H-indole

Cat. No.: B11909469
M. Wt: 183.61 g/mol
InChI Key: HNUIIZNCOSGHJT-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoro-2-methyl-1H-indole (CAS: Not explicitly provided; referenced as "Ref: 10-F617016" in ) is a halogenated indole derivative characterized by a chloro group at position 6, a fluoro group at position 4, and a methyl group at position 2 of the indole core. This compound is a solid at room temperature with moderate solubility in organic solvents such as DMSO or ethyl acetate . Its molecular structure (C₉H₇ClFN; molecular weight ~187.6 g/mol) suggests reactivity at halogenated positions, enabling applications in nucleophilic substitution reactions and medicinal chemistry, particularly in drug discovery for targeting indole-dependent biological pathways .

Properties

Molecular Formula

C9H7ClFN

Molecular Weight

183.61 g/mol

IUPAC Name

6-chloro-4-fluoro-2-methyl-1H-indole

InChI

InChI=1S/C9H7ClFN/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3

InChI Key

HNUIIZNCOSGHJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Chloro-4-fluoro-2-methyl-1H-indole typically involves multi-step synthetic routes. One common method includes the fluorination and chlorination of aromatic compounds. For instance:

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Chloro-4-fluoro-2-methyl-1H-indole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, gene expression, and metabolic activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Key analogues are compared based on substituent positions, physicochemical properties, and synthetic utility.

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Substituent Positions Physical State Key Applications/Reactivity References
6-Chloro-4-fluoro-2-methyl-1H-indole - C₉H₇ClFN 6-Cl, 4-F, 2-CH₃ Solid Synthetic chemistry, drug design
6-Chloro-4-fluoro-1H-indole 885520-88-7 C₈H₅ClFN 6-Cl, 4-F White powder Pharmaceutical intermediates
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 7-Cl, 3-CH₃, 2-COOH Solid (SDS data) Organic synthesis
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide - C₂₂H₁₆FN₂O₂ 5-F, 2-CONH-benzophenone Yellow solid Biological activity studies
5-Fluoro-3-(triazol-ethyl)-1H-indole - C₁₅H₁₄FN₅ 5-F, 3-triazol-ethyl Brown solid Antioxidant research
Key Observations:

Halogen Effects: The 6-Cl and 4-F substituents in 6-chloro-4-fluoro-2-methyl-1H-indole enhance electrophilic aromatic substitution reactivity compared to non-halogenated indoles. This contrasts with 6-chloro-4-fluoro-1H-indole, which lacks the methyl group, resulting in lower molecular weight (169.58 g/mol vs. The 7-chloro-3-methyl-1H-indole-2-carboxylic acid () demonstrates how carboxyl groups increase polarity, making it less soluble in non-polar solvents compared to the target compound .

This is absent in 6-chloro-4-fluoro-1H-indole, which may exhibit faster reactivity .

Functional Group Diversity :

  • Carboxamide derivatives (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) show extended conjugation, with melting points >230°C due to hydrogen bonding, compared to the target compound’s lower melting range (data inferred from similar structures) .
  • The triazole-containing indole in (42% synthetic yield) highlights how heterocyclic additions modulate bioactivity, though its synthesis requires copper-catalyzed click chemistry, unlike the target compound’s simpler halogenation pathways .

Biological Activity

6-Chloro-4-fluoro-2-methyl-1H-indole (CAS No. 40311-13-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 6-Chloro-4-fluoro-2-methyl-1H-indole is C9H8ClFC_9H_8ClF with a molecular weight of 149.17 g/mol. It is characterized by the following properties:

PropertyValue
Boiling PointNot available
Log P (Octanol/Water)1.87 - 3.41
Solubility0.157 mg/ml
Lipinski's RuleComplies
Bioavailability Score0.55

These properties suggest good permeability and bioavailability, making it a suitable candidate for drug development.

Antimicrobial Activity

Research indicates that indole derivatives, including 6-Chloro-4-fluoro-2-methyl-1H-indole, exhibit antimicrobial properties. In particular, studies have shown that related compounds can inhibit the growth of various mycobacterial species, such as Mycobacterium abscessus and Mycobacterium avium, with minimal inhibitory concentrations (MIC) ranging from 0.05 to 1 µg/mL .

Case Study: Indole Derivatives Against Mycobacteria

  • Compound Tested : Related indole derivatives
  • MIC against M. abscessus : 0.125 µg/mL
  • Selectivity Index : >1910 for M. abscessus, indicating low cytotoxicity against host cells .

The mechanism of action for indole derivatives often involves inhibition of specific bacterial transporters such as MmpL3, critical for mycobacterial cell wall synthesis . The presence of halogen substitutions (like chlorine and fluorine) appears to enhance the potency of these compounds against resistant strains.

Cytotoxicity and Safety Profile

In vitro studies have demonstrated that 6-Chloro-4-fluoro-2-methyl-1H-indole exhibits low toxicity against human cell lines (e.g., THP-1 cells), suggesting a favorable safety profile for therapeutic use . The selectivity index indicates that the compound can target pathogens effectively while sparing human cells.

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